REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[F:1][c:2]1[cH:3][c:4]([C:9]([F:10])([F:11])[F:12])[cH:5][c:6]([OH:8])[cH:7]1.[OH2:21].[OH:13][N+:14]([O-:15])=[O:16]>>[F:1][c:2]1[cH:3][c:4]([C:9]([F:10])([F:11])[F:12])[c:5]([N+:14](=[O:13])[O-:15])[c:6]([OH:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(F)cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1c(O)cc(F)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |